
(3S,6R)-3-Ethyl-6-methylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,6R)-3-Ethyl-6-methylpiperidin-2-one is a chiral piperidinone derivative. Piperidinones are a class of organic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound is notable for its stereochemistry, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-3-Ethyl-6-methylpiperidin-2-one typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the reduction of corresponding piperidone precursors using chiral catalysts or reagents. For example, the reduction of a suitable precursor with a chiral borane reagent can yield the desired stereoisomer .
Industrial Production Methods
Industrial production of this compound may involve large-scale stereoselective synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure hydrogenation or catalytic asymmetric synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(3S,6R)-3-Ethyl-6-methylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lactams, while reduction can produce various piperidine derivatives .
Applications De Recherche Scientifique
(3S,6R)-3-Ethyl-6-methylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S,6R)-3-Ethyl-6-methylpiperidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include metabolic processes and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate: Another chiral piperidinone derivative with different substituents.
(3S,6R)-3-(1H-Indol-3-ylmethyl)-6-methyl-2,5-piperazinedione: A compound with a similar piperidinone core but different functional groups.
Uniqueness
(3S,6R)-3-Ethyl-6-methylpiperidin-2-one is unique due to its specific stereochemistry and the presence of ethyl and methyl groups at the 3 and 6 positions, respectively. This configuration can significantly influence its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(3S,6R)-3-ethyl-6-methylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-3-7-5-4-6(2)9-8(7)10/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7+/m1/s1 |
Clé InChI |
RXTOBTRQQPIIFE-RQJHMYQMSA-N |
SMILES isomérique |
CC[C@H]1CC[C@H](NC1=O)C |
SMILES canonique |
CCC1CCC(NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


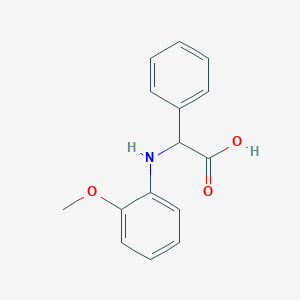
![3-Bromo-1-ethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B12994209.png)
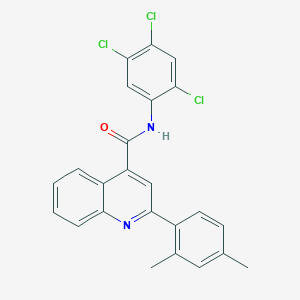


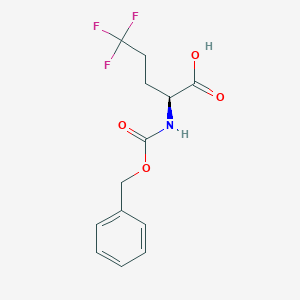
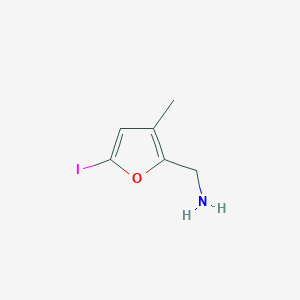

![Cis-[1,1'-bi(cyclopropan)]-2-amine](/img/structure/B12994257.png)
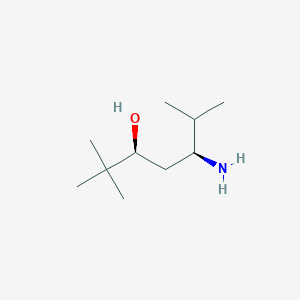
![(2-Azabicyclo[4.1.0]heptan-5-yl)methanol](/img/structure/B12994266.png)
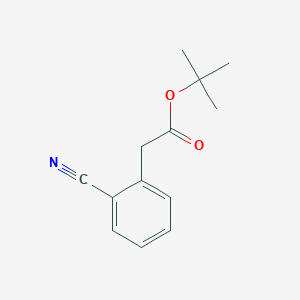

![tert-Butyl (1R,4R)-5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12994294.png)
